molecular formula C7H10O3 B15052623 (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B15052623
M. Wt: 142.15 g/mol
InChI Key: WSKMNNWQJZLMSJ-LYFYHCNISA-N
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Description

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a hydroxyl group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the Mannich reaction, which involves the reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. This method allows for the formation of the desired heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxabicyclo ring can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.

Scientific Research Applications

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a methyl and azabicyclo group.

    (1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane: Another bicyclic compound with different substituents.

Uniqueness

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1

InChI Key

WSKMNNWQJZLMSJ-LYFYHCNISA-N

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2

Canonical SMILES

C1C2CC(=O)CC(C1O)O2

Origin of Product

United States

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